Antibacterial Spectrum Inversion: Andropin Preferentially Targets Gram-Positive Bacteria, Unlike Cecropins
Andropin exhibits a reversed antibacterial spectrum compared to cecropin B, with substantially lower MIC values against Gram-positive bacteria and higher MIC values against Gram-negative bacteria. Specifically, andropin shows an MIC of 11 μM against Bacillus megaterium and 17 μM against Bacillus subtilis, whereas it requires 140 μM for Escherichia coli and >300 μM for Pseudomonas aeruginosa [1]. In direct contrast, cecropin B displays an MIC of 0.64 μM against B. megaterium and 0.36–0.30 μM against E. coli strains [2]. This inversion in potency profile is a critical functional differentiation that defines the appropriate experimental context for each peptide.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Bacillus megaterium: 11 μM; Bacillus subtilis: 17 μM; Escherichia coli: 140 μM; Pseudomonas aeruginosa: >300 μM |
| Comparator Or Baseline | Cecropin B: B. megaterium 0.64 μM, E. coli D21 0.36 μM, E. coli D31 0.30 μM |
| Quantified Difference | Andropin is 17-fold less potent against B. megaterium but >389-fold less potent against E. coli relative to cecropin B |
| Conditions | MIC assays performed against standard bacterial strains; data compiled from the CAMP antimicrobial peptide database [1][2] |
Why This Matters
Researchers studying Gram-positive bacterial infections in reproductive tract models should select andropin, while studies on systemic Gram-negative infections would be better served by cecropin analogs.
- [1] CAMPSQ883: Andropin. CAMP Database, Biomedical Informatics Centre, ICMR-NIRRCH. Accessed 2026. View Source
- [2] CAMPSQ57: Cecropin-B. CAMP Database, Biomedical Informatics Centre, ICMR-NIRRCH. Accessed 2026. View Source
